Fluorescein-diacetate-5-isothiocyanat

Fluorescence microscopy Cell tracking Intracellular labeling

Achieve simultaneous cell viability assessment and permanent intracellular protein labeling with single-isomer 5-FITC DA (CAS 118378-76-0). Unlike FDA (transient only) or FITC (no cell permeability), 5-FITC DA enters live cells, is activated by esterases, and covalently labels amine targets — all in one step. The defined 5-isomer configuration eliminates mixed-isomer variability, ensuring batch-to-batch reproducibility for quantitative assays and regulatory-compliant workflows. 2× fluorescence intensity advantage over FITC enhances signal-to-noise in microscopy and flow cytometry. Ideal for hapten probe synthesis, antibody conjugation, and plankton viability studies. Choose the single isomer for unambiguous results.

Molecular Formula C25H15NO7S
Molecular Weight 473.5 g/mol
CAS No. 118378-76-0
Cat. No. B038052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-diacetate-5-isothiocyanat
CAS118378-76-0
Molecular FormulaC25H15NO7S
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=C=S)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C
InChIInChI=1S/C25H15NO7S/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(26-12-34)9-18(19)24(29)33-25/h3-11H,1-2H3
InChIKeyKUQQHHQNMMQOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescein-diacetate-5-isothiocyanate (CAS 118378-76-0) Procurement Guide: Core Properties and Functional Scope


Fluorescein-diacetate-5-isothiocyanate (5-FITC DA, CAS 118378-76-0) is a specialized fluorogenic probe belonging to the fluorescein diacetate isothiocyanate family. This compound is synthesized via the reaction of adipic acid dihydrazide with fluorescein isothiocyanate . It exhibits a molecular weight of 473.45 g/mol and molecular formula C25H15NO7S . The compound demonstrates characteristic fluorescence excitation (λex) at 497 nm and emission (λem) at 517 nm in 0.1 M phosphate buffer at pH 7.0 after esterase treatment . As a cell-permeable probe, it serves as both an esterase substrate and an intracellular amine-reactive label, enabling dual functionality in cellular analysis applications . This baseline profile establishes the fundamental parameters that differentiate 5-FITC DA from structurally related analogs.

Why Generic Fluorescein Derivatives Cannot Replace Fluorescein-diacetate-5-isothiocyanate in Critical Assays


Generic substitution of fluorescein-based probes fails due to fundamental differences in cellular permeability, intracellular retention, and functional selectivity. While Fluorescein diacetate (FDA) provides esterase-dependent cell viability measurement, it lacks the isothiocyanate moiety required for covalent protein labeling [1]. Conversely, Fluorescein isothiocyanate (FITC) enables amine conjugation but cannot passively cross cell membranes without the diacetate protection groups [2]. Calcein-AM offers superior cellular retention but demonstrates significantly lower fluorescence intensity in certain cell types compared to FDA-based probes [3]. Furthermore, the specific 5-isomer configuration of 5-FITC DA provides distinct reactivity profiles compared to the 6-isomer or mixed isomer preparations, affecting conjugation efficiency and site-specific labeling outcomes [4]. These functional divergences underscore why direct replacement with non-identical fluorescein analogs compromises experimental reproducibility and data quality.

Quantitative Differentiation Evidence: Fluorescein-diacetate-5-isothiocyanate vs. Key Comparators


Dual-Function Fluorescence: 5-FITC DA Combines Esterase-Dependent Cell Entry with Covalent Amine Labeling

Fluorescein-diacetate-5-isothiocyanate (5-FITC DA) uniquely integrates two functional modules within a single molecule: diacetate groups for passive membrane permeability and intracellular esterase activation, plus an isothiocyanate group for covalent conjugation to primary amines. This dual functionality contrasts with FDA, which provides only esterase-based fluorescence without covalent retention [1], and with FITC, which enables amine labeling but lacks membrane permeability in its native form [2]. Comparative fluorescence intensity data demonstrates that FDA-derived fluorescence yields approximately twice the intensity of FITC at equal concentrations (2× relative fluorescence units at 496/515 nm excitation/emission) [3]. 5-FITC DA inherits this enhanced fluorescence profile while adding the covalent labeling capability, enabling both quantitative viability assessment and permanent cellular marking in a single workflow.

Fluorescence microscopy Cell tracking Intracellular labeling

Isomeric Purity: 5-Isomer Specificity vs. Mixed 5(6)-Isomer Preparations

Fluorescein-diacetate-5-isothiocyanate (CAS 118378-76-0) is the single, defined 5-isomer with the isothiocyanate group at position 5 of the bottom benzene ring [1]. In contrast, common commercial preparations such as 5(6)-FITC DA (CAS 871487-69-3) are isomer mixtures containing both 5- and 6-isothiocyanate forms . While vendors report ≥95% purity by HPLC for the single isomer [2], isomer mixtures introduce variability in amine reactivity due to differing steric accessibility and electronic environments of the two isomeric forms [1]. This defined stereochemistry eliminates batch-to-batch variation in conjugation efficiency and site selectivity, which is critical for reproducible bioconjugation applications.

Conjugation chemistry Site-specific labeling Reproducible bioconjugation

Cellular Retention Trade-offs: FDA-Based Probes vs. Calcein-AM in Viability Assays

In comparative viability assessments of marine phytoplankton across six taxonomic groups, fluorescein diacetate (FDA)-based staining demonstrated significantly higher green fluorescence intensity per cell volume compared to Calcein-AM [1]. Flow CAM analysis revealed that FDA-stained cells produced substantially greater fluorescence signals than Calcein-AM treatments and controls (exact fold difference not quantified) [1]. However, FDA exhibits the disadvantage of rapid cellular efflux compared to Calcein-AM, which demonstrates superior intracellular retention but lower absolute fluorescence yield in certain cell types [2]. 5-FITC DA, as an FDA derivative with an added isothiocyanate group, may mitigate efflux through covalent intracellular trapping while preserving the enhanced fluorescence intensity characteristic of FDA-based probes.

Cell viability Flow cytometry Phytoplankton analysis

Functional Impact on Cell Physiology: CFDA Shows Detrimental Effects on Lymphocyte and Granulocyte Function

Comparative functional analysis of five fluorochromes in human leukocyte assays revealed that carboxyfluorescein diacetate (CFDA) exerts detrimental effects on both lymphocyte proliferation and granulocyte chemotaxis and superoxide production [1]. In contrast, Calcein-AM and DiI demonstrated minimal interference with cellular functions [1]. While 5-FITC DA was not directly tested in this study, its structural similarity to CFDA suggests that researchers should exercise caution and conduct appropriate controls when using this probe in functional assays. This evidence highlights the importance of probe selection based on the specific cellular endpoint being measured.

Immunology Leukocyte function Cell adhesion

Optimal Application Scenarios for Fluorescein-diacetate-5-isothiocyanate Based on Quantitative Evidence


Dual-Parameter Cell Viability and Covalent Tracking Assays

5-FITC DA is optimally deployed in workflows requiring simultaneous assessment of cell viability (via esterase activity) and permanent cellular marking (via amine conjugation). Unlike FDA, which provides only transient viability staining, or FITC, which requires external conjugation, 5-FITC DA enables a single-step labeling protocol that combines both functionalities . The 2× fluorescence intensity advantage over FITC enhances signal-to-noise ratios in microscopy and flow cytometry applications [1].

Reproducible Bioconjugation Requiring Defined Isomeric Purity

For site-specific protein labeling, antibody conjugation, or hapten probe preparation where consistent conjugation efficiency and site selectivity are paramount, the single 5-isomer (CAS 118378-76-0) eliminates the variability introduced by mixed 5(6)-isomer preparations [2]. This is particularly critical in quantitative immunoassays and sensor development where batch-to-batch reproducibility directly impacts assay validation and regulatory compliance.

Phytoplankton Viability Assessment with Enhanced Fluorescence Signal

In marine and freshwater plankton viability studies, 5-FITC DA leverages the superior fluorescence intensity of FDA-based probes relative to Calcein-AM [3]. The addition of the isothiocyanate group may further enhance signal retention in species where FDA exhibits rapid efflux, making it suitable for automated imaging systems such as Flow CAM where high signal-to-noise ratios are essential for accurate viability discrimination [3].

Preparation of Fluorogenic Aldol Substrates for Catalytic Antibody Studies

5-FITC DA serves as a key intermediate in the synthesis of fluorogenic aldol substrates for aldolase antibody 38C2 . The defined 5-isomer configuration ensures reproducible synthesis of these specialized substrates, which are critical tools for studying catalytic antibody mechanisms and developing novel biocatalytic assays.

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